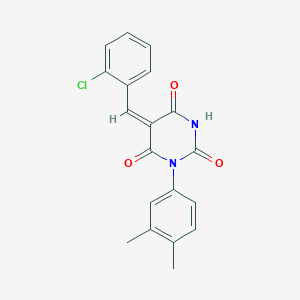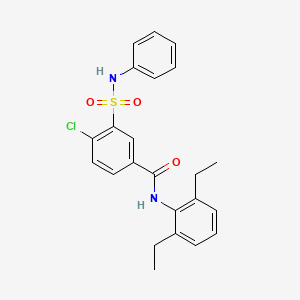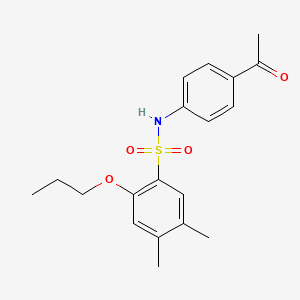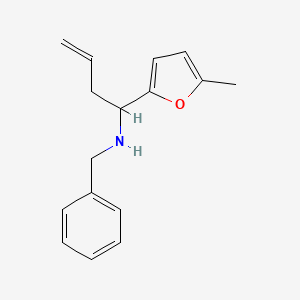
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide, also known as Compound I, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have neuroprotective effects and improve cognitive function. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has demonstrated antimicrobial activity against various strains of bacteria and fungi.
Wirkmechanismus
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Specifically, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in neurodegenerative diseases, and antimicrobial activity against various strains of bacteria and fungi. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in lab experiments is its potential for use in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I is relatively easy to synthesize and has demonstrated low toxicity in animal studies. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I, including further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the efficacy and safety of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in clinical trials.
Synthesemethoden
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-methylbenzene with 2,3-dimethoxybenzaldehyde to form 2-(2-bromo-1-methylphenyl)-3-methoxybenzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a base to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-14-5-4-6-16(11-14)28-13-21(25)24-15-9-10-19-20(12-15)23(27)18-8-3-2-7-17(18)22(19)26/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVVOQIOUVAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)
![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)

![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)
